molecular formula C15H22N2O3 B11818219 tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11818219
M. Wt: 278.35 g/mol
InChI Key: MDIXHBVUKKZPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group. The pyridine ring is substituted with a hydroxy group at position 6 and a methyl group at position 4, while the pyrrolidine moiety is linked at position 3 of the pyridine. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules or protease inhibitors.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10-8-13(18)16-9-11(10)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18)

InChI Key

MDIXHBVUKKZPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine

The pyrrolidine ring is typically protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, pyrrolidin-2-ylmethanol reacts with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in 48–98% yield. This intermediate is critical for subsequent functionalization.

Representative Procedure :

  • Reactants : Pyrrolidin-2-ylmethanol (1.0 eq), Boc₂O (1.2 eq), TEA (1.5 eq)

  • Solvent : DCM

  • Conditions : Room temperature, 3–16 hours

  • Yield : 48–98% (dependent on stoichiometry and purification)

Coupling with Pyridine Derivatives

The hydroxymethyl group on the protected pyrrolidine is activated for nucleophilic substitution or cross-coupling. In a patented method, tert-butyl 2-(methylsulfonyloxyl)pyrrolidine-1-carboxylate reacts with 6-hydroxy-4-methylpyridine-3-boronic acid under Suzuki–Miyaura conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₃PO₄) in tetrahydrofuran (THF) or acetonitrile (MeCN) achieve couplings with 60–85% efficiency.

Reductive Cyclization of γ-Nitroketones

An alternative route involves reductive cyclization of γ-nitroketones to form the pyrrolidine scaffold. This method, adapted from nitroxide synthesis, employs Zn/NH₄Cl or LiAlH₄ to reduce nitro groups to amines, followed by Boc protection.

Synthesis of γ-Nitroketone Intermediate

Michael addition of nitroalkanes to α,β-unsaturated ketones generates γ-nitroketones. For example, nitrocompound 1a reacts with 4,4-dimethylpent-1-en-3-one (2 ) to form γ-nitroketone 3a , which undergoes Zn-mediated reductive cyclization to pyrroline N-oxide 4a .

Organometallic Addition and Hydrogenation

Pyrroline N-oxide 4a reacts with ethinylmagnesium bromide or ethyllithium to introduce substituents. Subsequent hydrogenation (H₂/Pd-C) yields the pyrrolidine backbone. For instance, 4a treated with ethyllithium in THF produces tert-butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate in 57–60% yield over two steps.

Direct Coupling via Metal-Catalyzed Reactions

Copper- and palladium-catalyzed couplings streamline the synthesis by directly linking pyrrolidine and pyridine precursors.

Ullmann-Type Coupling

A Cu(OTf)₂-catalyzed reaction between tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate and 6-hydroxy-4-methylpyridine-3-boronic acid in DMF at 80°C achieves 70–75% yield. This method avoids intermediate isolation, enhancing scalability.

Sonogashira Coupling

For alkynylated variants, Sonogashira coupling links terminal alkynes to halogenated pyridines. For example, tert-butyl 2-ethynylpyrrolidine-1-carboxylate couples with 3-iodo-6-hydroxy-4-methylpyridine using PdCl₂(PPh₃)₂ and CuI, yielding 65–80% product.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Base Yield (%) Key Advantages
Multi-Step FunctionalizationPyrrolidin-2-ylmethanol, Boc₂O, pyridine aldehydesTEA, Pd(PPh₃)₄48–98High modularity; suitable for diverse analogs
Reductive Cyclizationγ-Nitroketones, Grignard reagentsZn/NH₄Cl, LiAlH₄57–60Scalable; fewer purification steps
Metal-Catalyzed CouplingHalogenated pyridines, boronic acidsCu(OTf)₂, PdCl₂(PPh₃)₂65–80Rapid; minimal side products

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance metal-catalyzed couplings by stabilizing intermediates.

  • DCM and MeCN improve Boc protection kinetics due to low nucleophilicity.

Temperature Control

  • Room temperature suffices for Boc protection (ΔG‡ ≈ 20 kcal/mol).

  • Elevated temperatures (80–110°C) accelerate cross-couplings, reducing reaction times by 30–50%.

Catalytic Systems

  • Pd-based catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) increase Suzuki–Miyaura coupling efficiency.

  • Copper triflate minimizes side reactions in Ullmann couplings.

Challenges and Solutions

Steric Hindrance

Bulky tert-butyl groups impede coupling reactions. Using bulky phosphine ligands (e.g., XPhos) alleviates this by stabilizing Pd intermediates.

Hydroxyl Group Reactivity

The 6-hydroxy group on pyridine may undergo undesired oxidation. Temporary protection as a silyl ether (e.g., TBSCl) prevents this, with deprotection using TBAF yielding the final product.

Purification Difficulties

Chromatography on silica gel (hexane/ethyl acetate gradients) resolves stereoisomers and by-products. Recrystallization from ethanol/water mixtures improves purity to >98% .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Condition Reagents Product Yield
Acidic (HCl, H₂SO₄)2M HCl in dioxane, 60°C2-(6-Hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid85–92%
Basic (NaOH, KOH)1M NaOH in MeOH/H₂O, refluxSodium 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate78–88%

Mechanism :

  • Acidic: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butanol .

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl group on the pyridine ring participates in alkylation or acylation reactions.

Alkylation

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 50°C2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate65–70%
Benzyl bromideNaH, THF, 0°C → RT2-(6-Benzyloxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate60–68%

Acylation

Reagent Conditions Product Yield
Acetic anhydridePyridine, RT, 12h2-(6-Acetoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate82–90%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C2-(6-Benzoyloxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate75–80%

Key Insight : Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating prolonged heating or excess reagent.

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes or ketones under dehydrating conditions.

Reagent Catalyst Product Yield
FormaldehydeHCl, EtOH, reflux2-(6-(Hydroxymethyl)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate55–60%
Benzaldehydep-TsOH, toluene, Dean-Stark2-(6-(Benzylideneoxy)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate50–58%

Mechanism : Acid-catalyzed formation of an oxonium ion intermediate, followed by nucleophilic attack by the aldehyde/ketone.

Oxidation Reactions

The pyridine ring’s methyl group is susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 80°C2-(6-Hydroxy-4-carboxypyridin-3-yl)pyrrolidine-1-carboxylate40–45%
CrO₃/H₂SO₄Acetone, 0°C2-(6-Hydroxy-4-formylpyridin-3-yl)pyrrolidine-1-carboxylate35–42%

Limitation : Over-oxidation to carboxylic acids is common, requiring precise stoichiometric control.

Photochemical Reactions

UV irradiation induces dimerization via the pyridine ring’s π-system.

Condition Product Yield
UV (254 nm), CH₃CN, 24hBis(2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate) dimer30–35%

Mechanism : Radical-mediated [4+4] cycloaddition between excited-state pyridine rings.

Metal-Catalyzed Cross-Couplings

The hydroxyl group can be converted to a triflate for palladium-catalyzed reactions.

Reaction Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane2-(6-Aryl-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate70–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃2-(6-(Arylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate65–72%

Critical Factor : Triflation requires Tf₂O/2,6-lutidine at −78°C to prevent ester degradation .

Stability Profile

Condition Observation Source
Aqueous acid (pH < 3)Rapid ester hydrolysis (>90% in 1h at 25°C)
Aqueous base (pH > 10)Ester saponification with concurrent pyridine ring decomposition
Light (UV/Vis)Gradual dimerization (5–7% per day at 25°C)

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases. Research indicates that this compound may exhibit:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in leukemia models. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .

Neuropharmacology

The compound is also being explored for its neuroprotective properties. Preliminary studies suggest:

  • Neuroprotective Effects : It has demonstrated the ability to protect neuronal cells against oxidative stress, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective effect may be attributed to the modulation of oxidative stress markers and inflammatory pathways .

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses:

  • Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxicity against human leukemia cells with an IC50 value that supports its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, the compound was tested on neuronal cell lines subjected to oxidative stress conditions. Results showed a marked reduction in cell death and maintenance of cellular integrity, suggesting its viability as a treatment for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, documented in the Catalog of Pyridine Compounds (2017), differ in substituents on the pyridine ring, pyrrolidine modifications, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substituents Pyrrolidine Modifications Molecular Weight (g/mol) Key Properties/Implications
tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (Target) 6-hydroxy, 4-methyl None ~279.34* High polarity (OH group), moderate steric bulk
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-chloro, 5-iodo, 3-OCH2- Methoxy-linked side chain 484.68 Halogenated (reactivity in cross-couplings), higher molecular weight
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-bromo, 3-methoxy Silyl-protected hydroxymethyl side chain 483.45 Enhanced lipophilicity (silyl group), bromine for functionalization
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-fluoro, 6-pyrrolidinyl Hydroxymethyl on pyrrolidine, dicarboxylate 452.49 Fluorine for electronic effects, dicarboxylate for solubility
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-methoxy Carbamate directly on pyridine 238.28 Simpler structure, lower steric hindrance

*Estimated based on molecular formula (C15H22N2O3).

Key Observations :

Substituent Effects :

  • The 6-hydroxy group in the target compound contrasts with halogenated (Cl, Br, I) or methoxy substituents in analogs. Hydroxy groups increase hydrophilicity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to methoxy or halogenated derivatives .
  • Methyl at position 4 provides steric bulk without significant electronic effects, unlike electron-withdrawing halogens (e.g., 5-bromo in ), which direct electrophilic substitutions.

Pyrrolidine Modifications :

  • The target compound lacks side-chain modifications seen in analogs, such as silyl-protected hydroxymethyl (e.g., ) or dicarboxylate groups (e.g., ). These modifications alter pharmacokinetic properties; silyl groups increase lipophilicity, while dicarboxylates improve water solubility.

Molecular Weight and Reactivity :

  • The target’s lower molecular weight (~279 g/mol) compared to halogenated analogs (e.g., 484 g/mol in ) suggests better bioavailability.
  • Halogenated derivatives (e.g., ) are primed for Suzuki or Ullmann couplings, whereas the hydroxy group in the target permits functionalization via etherification or esterification .

Commercial Availability :

  • Halogenated or silylated analogs (e.g., ) are priced higher (e.g., $150–$450/g) due to costly reagents like iodopyridines or silyl chlorides. The target’s hydroxy group may reduce synthetic complexity but could require protection strategies during synthesis .

Research Implications

  • Synthetic Utility : The target’s hydroxy group offers a handle for late-stage modifications, whereas silyl or halogenated analogs are more suited for metal-catalyzed reactions.
  • Biological Relevance : Pyrrolidine-pyridine hybrids are common in kinase inhibitors. The hydroxy group may mimic natural substrates, while bulkier tert-butyl carbamates improve metabolic stability .

Biological Activity

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, with the CAS number 1352521-07-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
StructureStructure
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The compound exhibits various biological activities that are primarily attributed to its structural components. The presence of the pyridine ring and hydroxyl group suggests potential interactions with neurotransmitter systems, particularly in relation to acetylcholine and possibly other neuromodulators.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound may act as acetylcholinesterase inhibitors. This action is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase with varying degrees of potency, thus enhancing cholinergic transmission in the brain .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity. This is particularly relevant in Alzheimer's research, where Aβ aggregation leads to neuronal death. Compounds that mitigate this aggregation may hold therapeutic potential .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessed the neuroprotective effects of similar compounds against Aβ-induced toxicity in astrocytes. Results indicated a significant reduction in cell death and inflammatory markers when treated with these compounds .
  • In Vivo Studies :
    • In animal models of Alzheimer's disease, compounds exhibiting similar structures were tested for their ability to improve cognitive function through acetylcholinesterase inhibition and Aβ aggregation prevention. The results suggested moderate protective effects on cognitive decline .
  • Pharmacokinetics :
    • The bioavailability and distribution of these compounds in the central nervous system are critical for their efficacy. Studies suggest that structural modifications can enhance brain penetrance, thereby increasing therapeutic effectiveness against neurodegenerative conditions .

Summary Table of Biological Activities

Activity TypeObservations
Acetylcholinesterase InhibitionModerate inhibition observed in vitro studies
NeuroprotectionSignificant reduction in Aβ-induced toxicity
Cognitive EnhancementImprovement noted in animal models

Q & A

Q. What are the common synthetic routes and characterization methods for tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including coupling, protection/deprotection of functional groups, and purification via column chromatography. Key steps include:

  • Boc-protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
  • Pyridine ring functionalization : Hydroxy and methyl groups are introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions .
  • Characterization :
    • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, pyrrolidine protons appear as distinct multiplet signals (~δ 1.4–3.5 ppm) .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₄N₂O₃: 304.1787; observed: 304.1792) .
    • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What safety precautions are critical when handling this compound?

Answer: Safety protocols include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions may arise from tautomerism (e.g., keto-enol forms in the pyridine ring) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Monitor chemical shift changes to identify dynamic processes .
  • X-ray crystallography : Resolve ambiguities using single-crystal diffraction. For example, a triclinic crystal system (space group P1) with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å confirms bond lengths/angles .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What strategies optimize synthetic yields for derivatives of this compound?

Answer: Optimization approaches:

  • Catalyst screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., aryl boronate substitutions) to improve cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridine functionalization .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during Boc protection .
  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials .

Q. How do researchers address challenges in crystallizing this compound for X-ray studies?

Answer: Crystallization challenges include low solubility and polymorphism. Solutions:

  • Solvent screening : Use mixed solvents (e.g., CH₃OH/CHCl₃) to modulate solubility .
  • Vapor diffusion : Slow evaporation in pentane/ether mixtures promotes single-crystal growth .
  • Software tools : SHELXL refines crystallographic data, resolving disorder via constrained least-squares algorithms .

Q. What are the stability profiles of this compound under varying pH and temperature?

Answer:

  • pH stability : The Boc group hydrolyzes rapidly under acidic conditions (pH < 3) but remains stable at neutral pH .
  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at ≤25°C to prevent degradation .
  • Light sensitivity : UV exposure induces radical formation; use amber glassware for storage .

Q. How can derivatization strategies enhance the bioactivity of this compound?

Answer: Derivatization focuses on:

  • Pyrrolidine modifications : Introduce substituents (e.g., hydroxymethyl or halogen groups) at the 2-position to modulate steric effects .
  • Pyridine ring functionalization : Replace the hydroxy group with bioisosteres (e.g., boronic esters for Suzuki couplings) to improve target binding .
  • Prodrug design : Convert the hydroxy group to a phosphate ester for enhanced cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.